molecular formula C8H7FN2O2 B1448658 5-Fluoro-2,6-dimethoxynicotinonitrile CAS No. 1845696-07-2

5-Fluoro-2,6-dimethoxynicotinonitrile

Cat. No.: B1448658
CAS No.: 1845696-07-2
M. Wt: 182.15 g/mol
InChI Key: GLMOMZLNZMONFP-UHFFFAOYSA-N
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Description

5-Fluoro-2,6-dimethoxynicotinonitrile (CAS: Not explicitly provided in evidence) is a fluorinated pyridine derivative featuring a nitrile group at the 3-position, fluorine at the 5-position, and methoxy substituents at the 2- and 6-positions. This compound belongs to the nicotinonitrile family, characterized by a pyridine ring with a nitrile moiety.

Properties

IUPAC Name

5-fluoro-2,6-dimethoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c1-12-7-5(4-10)3-6(9)8(11-7)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMOMZLNZMONFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,6-dimethoxynicotinonitrile typically involves the introduction of fluorine and methoxy groups onto a nicotinonitrile scaffold. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the nicotinonitrile ring. The methoxy groups can be added through methylation reactions using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,6-dimethoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Fluoro-2,6-dimethoxynicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,6-dimethoxynicotinonitrile involves its interaction with molecular targets in biological systems. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The nitrile group may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-Fluoro-2,6-dimethoxynicotinonitrile, enabling comparative analysis of their properties and applications:

5-Acetyl-2,6-dimethylnicotinonitrile

  • Structure: Nicotinonitrile core with acetyl (5-position) and methyl groups (2- and 6-positions).
  • Key Differences: Substituent Effects: Acetyl (electron-withdrawing) and methyl (electron-donating) groups contrast with the methoxy (electron-donating) and fluoro (electron-withdrawing) groups in the target compound. Acetyl may increase reactivity in nucleophilic substitutions.
  • Applications : Likely used as a synthetic intermediate; acetyl groups are common in prodrug designs for improved bioavailability .

6-Amino-5-nitropicolinonitrile

  • Structure: Picolinonitrile (nitrile at 2-position) with nitro (5-position) and amino (6-position) groups.
  • Key Differences: Electronic Effects: Nitro is strongly electron-withdrawing, while amino is electron-donating, creating a polarized ring system. In contrast, the target compound’s methoxy and fluoro substituents provide moderate electronic modulation. Safety: Nitro groups are associated with toxicity and instability under reducing conditions, necessitating stringent handling protocols .
  • Applications: Research chemical; nitro- and amino-substituted nitriles are explored in agrochemicals and dyes.

5-Fluoro-2',3'-dideoxycytidine (5FDDC)

  • Structure : Fluorinated cytidine analog with dideoxy sugar moiety.
  • Key Differences: Scaffold: Nucleoside vs. pyridine nitrile. Biological Mechanism: 5FDDC inhibits viral reverse transcriptase, while nicotinonitriles may target kinases or nucleic acid synthesis via distinct pathways .

Biological Activity

5-Fluoro-2,6-dimethoxynicotinonitrile is an organic compound with the molecular formula C8H7FN2O2, recognized for its potential biological activities. This compound is a derivative of nicotinonitrile and features fluorine and methoxy groups that contribute to its unique properties. Research has indicated its applications in various fields, including medicinal chemistry, where it is investigated for antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted with fluorine and two methoxy groups. This arrangement enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Property Value
Molecular FormulaC8H7FN2O2
Molecular Weight180.15 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine and methoxy groups influences its binding affinity to enzymes or receptors. The nitrile group may also play a critical role in its reactivity with biological molecules .

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, affecting various signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. A study highlighted its effectiveness against colorectal cancer cells, where it demonstrated a significant reduction in cell viability .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Colorectal Cancer Study : A phase II clinical trial investigated the efficacy of 5-Fluoro-2'-deoxyuridine (a related compound) combined with leucovorin in patients with advanced colorectal cancer. While this study did not test this compound directly, it provided insights into the class of compounds' potential effectiveness against similar cancers .
  • Antimicrobial Screening : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. These findings support further exploration into its use as a therapeutic agent for bacterial infections .

Research Applications

This compound serves as a building block for synthesizing more complex organic molecules. Its derivatives are being explored for their biological activities, making them candidates for drug development in treating various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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